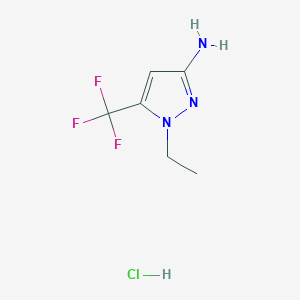

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride

CAS No.:

Cat. No.: VC13518078

Molecular Formula: C6H9ClF3N3

Molecular Weight: 215.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClF3N3 |

|---|---|

| Molecular Weight | 215.60 g/mol |

| IUPAC Name | 1-ethyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H8F3N3.ClH/c1-2-12-4(6(7,8)9)3-5(10)11-12;/h3H,2H2,1H3,(H2,10,11);1H |

| Standard InChI Key | NICVVJGCTMQAKP-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)N)C(F)(F)F.Cl |

| Canonical SMILES | CCN1C(=CC(=N1)N)C(F)(F)F.Cl |

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of the base compound, 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is C₆H₈F₃N₃, with a molecular weight of 179.143 g/mol . As a hydrochloride salt, the formula becomes C₆H₉ClF₃N₃, increasing the molecular weight to approximately 215.59 g/mol. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride |

| Exact Mass | 215.033 g/mol |

| PSA (Polar Surface Area) | 44.57 Ų |

| LogP (Partition Coefficient) | 1.43 |

| HS Code | 2933199090 |

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the hydrochloride salt increases aqueous solubility, making it suitable for pharmacological formulations .

Synthesis and Structural Elucidation

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is synthesized via the reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulfate in ethanol at 85°C for 12 hours, yielding 38% after purification . By analogy, substituting methyl hydrazine with ethyl hydrazine would generate the ethyl variant. Key steps include:

-

Cyclization: Ethyl hydrazine reacts with a β-keto trifluoromethyl precursor to form the pyrazole ring.

-

Acid-Base Workup: Triethylamine neutralizes byproducts, followed by extraction with ethyl acetate.

-

Purification: Column chromatography using a 20% ethyl acetate-hexane eluent .

Characterization via ¹H NMR (400 MHz, CDCl₃) for analogous compounds reveals peaks at δ = 5.93 (s, 1H, pyrazole-H), 3.79 (s, 3H, N-CH₃), and 3.68 (br.s., 2H, NH₂) . For the ethyl derivative, the N-CH₃ signal would shift to δ ~1.4 (t, 3H, CH₂CH₃) and δ ~4.2 (q, 2H, N-CH₂).

Applications in Medicinal Chemistry

Pyrazole amines are versatile building blocks in drug discovery. The trifluoromethyl group’s electron-withdrawing nature stabilizes metabolic degradation, while the amino group enables hydrogen bonding with biological targets . Notable applications include:

Monoamine Oxidase-B (MAO-B) Inhibition

A structurally related compound, 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide, exhibits potent MAO-B inhibition (IC₅₀ = 29–56 nM) and improves memory in rodent models . The ethyl analog may similarly inhibit MAO-B, a target for neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Antimicrobial and Anticancer Activity

Halogenated pyrazoles demonstrate broad-spectrum activity. For instance, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (191.20 g/mol) shows antimicrobial properties . The trifluoromethyl group’s hydrophobicity may enhance interactions with bacterial membranes or cancer cell receptors.

Pharmacological and Toxicological Profile

While specific toxicology data for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride are unavailable, its hydrochloride salt form suggests moderate irritation potential. Standard safety protocols for handling amines (e.g., gloves, goggles) are recommended. The HS Code 2933199090 classifies it under "other unfused pyrazole compounds," subject to a 6.5% MFN tariff .

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume